molecular formula C29H23NO6 B11388080 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388080
M. Wt: 481.5 g/mol
InChI Key: REWOZWBEUWMWSN-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, an ethoxybenzoyl group, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the ethoxybenzoyl group and the chromene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
  • **2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine

Uniqueness

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C29H23NO6/c1-4-34-19-11-9-18(10-12-19)26(32)28-25(20-7-5-6-8-23(20)35-28)30-29(33)24-15-22(31)21-14-16(2)13-17(3)27(21)36-24/h5-15H,4H2,1-3H3,(H,30,33)

InChI Key

REWOZWBEUWMWSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC(=CC(=C5O4)C)C

Origin of Product

United States

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